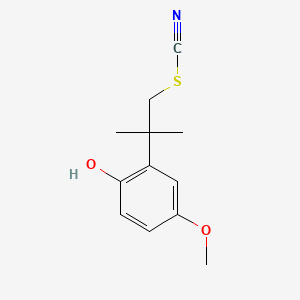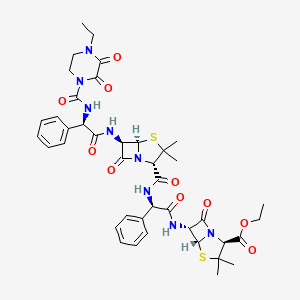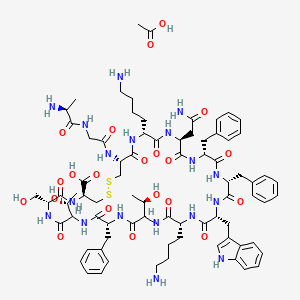
H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H is a synthetic peptide with a complex structure. This peptide is composed of a sequence of amino acids, including alanine, glycine, cysteine, lysine, asparagine, phenylalanine, tryptophan, threonine, and serine. The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential biological activity. The peptide also contains disulfide bonds, which are crucial for its stability and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds between cysteine residues are formed through oxidation reactions.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The first amino acid is attached to a solid resin.
Step 2: The amino group of the attached amino acid is deprotected.
Step 3: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.
Step 4: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Step 5: The peptide is cleaved from the resin and purified.
-
Disulfide Bond Formation
- The peptide is treated with an oxidizing agent, such as iodine or air, to form disulfide bonds between cysteine residues.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
-
Oxidation
- The formation of disulfide bonds between cysteine residues is an oxidation reaction.
- Common oxidizing agents include iodine and air.
-
Reduction
- Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Substitution
- The peptide can undergo substitution reactions at specific amino acid residues, such as lysine, using reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Oxidizing Agents: Iodine, air.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling Reagents: N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptide with functional groups attached to specific residues.
科学研究应用
The peptide H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H has various applications in scientific research:
-
Chemistry
- Used as a model compound for studying peptide synthesis and modification.
- Investigated for its stability and reactivity under different conditions.
-
Biology
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Used in research on protein-protein interactions and enzyme-substrate interactions.
-
Medicine
- Explored for its potential therapeutic applications, such as in drug delivery systems and as a therapeutic agent.
- Investigated for its role in inhibiting specific biological pathways.
-
Industry
- Used in the development of peptide-based materials and coatings.
- Investigated for its potential use in biosensors and diagnostic tools.
作用机制
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The presence of disulfide bonds and the specific sequence of amino acids contribute to its stability and biological activity. The peptide can interact with receptors, enzymes, and other proteins, leading to various biological effects.
-
Molecular Targets
- Receptors: The peptide can bind to specific receptors on cell surfaces, triggering signaling pathways.
- Enzymes: The peptide can act as a substrate or inhibitor for specific enzymes.
-
Pathways Involved
- Signaling Pathways: The peptide can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
- Metabolic Pathways: The peptide can influence metabolic pathways by interacting with enzymes and other proteins.
相似化合物的比较
The peptide H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H can be compared with other similar peptides to highlight its uniqueness.
-
Similar Compounds
Somatostatin: A tetradecapeptide with a similar sequence and disulfide bonds, known for its role in inhibiting growth hormone release.
Octreotide: A synthetic analog of somatostatin with a shorter sequence and similar biological activity.
-
Uniqueness
- The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential biological activity.
- The specific sequence and disulfide bonds contribute to its stability and unique biological properties.
属性
分子式 |
C78H108N18O21S2 |
|---|---|
分子量 |
1697.9 g/mol |
IUPAC 名称 |
acetic acid;(4S,7R,13R,19R,22R,25R,28R,31S,34R,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50+,51+,52+,53+,54+,55+,56-,57+,58-,59+,62?,63?;/m0./s1 |
InChI 键 |
GFYNCDIZASLOMM-KZAHQTLRSA-N |
手性 SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O |
规范 SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


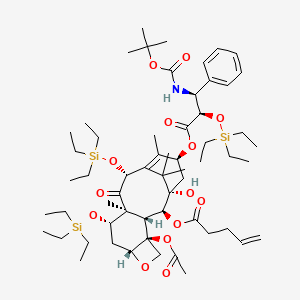
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
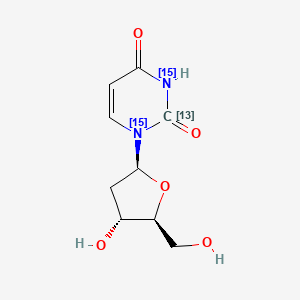
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
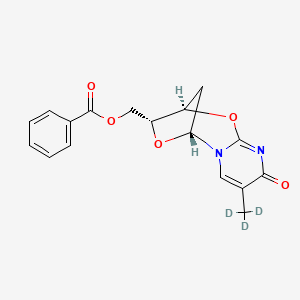
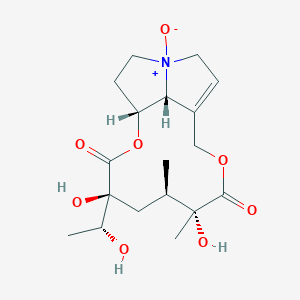
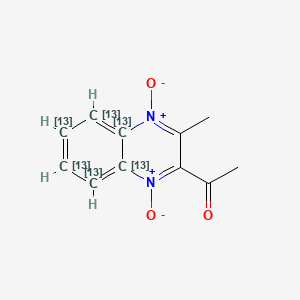
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
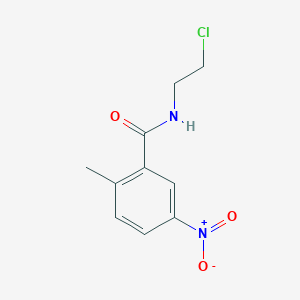

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
